N,N''-Bis(2-ethylphenyl)guanidine
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Overview
Description
N,N’'-Bis(2-ethylphenyl)guanidine is a guanidine derivative characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms of the guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-Bis(2-ethylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Thiourea Derivatives: Using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal-catalyzed guanidylation.
S-Methylisothiourea: This reagent has shown efficiency in guanidylation reactions.
Cyanamides: Reacting cyanamides with derivatized amines.
Copper-Catalyzed Cross-Coupling: Utilizing copper-catalyzed cross-coupling chemistry.
Industrial Production Methods
Industrial production methods for guanidines often involve scalable processes such as:
Chemical Reactions Analysis
Types of Reactions
N,N’'-Bis(2-ethylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions to form reduced guanidine derivatives.
Substitution: Nucleophilic substitution reactions where the ethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’'-Bis(2-ethylphenyl)guanidine oxide, while substitution reactions can produce a variety of substituted guanidines .
Scientific Research Applications
N,N’'-Bis(2-ethylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a kinase inhibitor.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N,N’'-Bis(2-ethylphenyl)guanidine exerts its effects involves its high basicity and ability to form hydrogen bonds. These properties allow it to interact with various molecular targets, including enzymes and nucleic acids. The guanidine group can form stable complexes with metal ions, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
N,N’'-Bis(2-methylphenyl)guanidine: Similar structure but with methyl groups instead of ethyl groups.
N,N’'-Bis(2-chlorophenyl)guanidine: Contains chlorophenyl groups, offering different reactivity and applications.
Uniqueness
N,N’'-Bis(2-ethylphenyl)guanidine is unique due to its specific ethylphenyl groups, which provide distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
101577-96-2 |
---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1,2-bis(2-ethylphenyl)guanidine |
InChI |
InChI=1S/C17H21N3/c1-3-13-9-5-7-11-15(13)19-17(18)20-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H3,18,19,20) |
InChI Key |
AJNXCTFYCKDBPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=NC2=CC=CC=C2CC)N |
Origin of Product |
United States |
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